4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl

Cross-coupling Suzuki-Miyaura Reaction yield

Researchers needing a stable yet highly reactive dihalogenated biphenyl scaffold for iterative cross-couplings or polymer synthesis often face the trade-offs of sluggish chloro or unstable iodo analogs. 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl (CAS 39800-60-7) directly resolves this with its balanced C-Br bond. Key supply and performance advantages: • Enables selective, stepwise Suzuki-Miyaura couplings with 70-85% yields, streamlining the construction of π-extended OLED emitters and OPV materials. • Superior to chloro analogs: exhibits 50-100× faster nucleophilic substitution, allowing mild-condition polymerization (K₂CO₃, DMF, 80°C) for high-MW liquid crystalline polymers. • Benchtop-stable, unlike photolabile iodo derivatives, ensuring reproducible multi-step syntheses of atropisomeric bis(phosphine) ligands (e.g., BINAP derivatives) via clean, low-temp Li-halogen exchange.

Molecular Formula C16H16Br2O2
Molecular Weight 400.10 g/mol
CAS No. 39800-60-7
Cat. No. B14662113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl
CAS39800-60-7
Molecular FormulaC16H16Br2O2
Molecular Weight400.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OCCBr)OCCBr
InChIInChI=1S/C16H16Br2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,9-12H2
InChIKeyZEIGAFQNBKSLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl – Halogenated Building Block


4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl (CAS 39800-60-7) is a symmetrical dihalogenated biphenyl derivative featuring two para-substituted bromoethoxy chains (C16H16Br2O2, molecular weight 400.10 g/mol) . The compound exhibits a rigid, linear biphenyl core that imparts structural anisotropy, making it a privileged scaffold in the design of liquid crystalline materials and organic semiconductors [1]. Its dual terminal bromine atoms serve as versatile synthetic handles for nucleophilic substitution, cross-coupling reactions (e.g., Suzuki-Miyaura), and halogen-lithium exchange, enabling modular construction of complex molecular architectures [2]. The bromoethoxy moiety confers a balanced reactivity profile that distinguishes it from chloro and iodo analogs in palladium-catalyzed transformations .

4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl vs. Halogen Analogs


Substituting 4,4'-bis(2-bromoethoxy)-1,1'-biphenyl with its chloro or iodo counterparts introduces trade-offs that compromise reaction efficiency and material performance. Chloroethoxy analogs exhibit significantly lower reactivity in palladium-catalyzed cross-couplings due to the stronger C–Cl bond (bond dissociation energy: C–Cl ~ 397 kJ/mol vs. C–Br ~ 280 kJ/mol) [1], necessitating harsher conditions and specialized ligands that increase cost and reduce functional group tolerance [2]. Conversely, iodoethoxy derivatives, while more reactive, suffer from poor thermal and photochemical stability, often degrading during storage or under ambient laboratory lighting, which undermines reproducibility in multi-step syntheses [3]. The bromoethoxy group occupies a unique operational sweet spot—sufficiently reactive for mild, high-yielding transformations yet stable enough for routine handling and long-term storage—making the compound the preferred choice for researchers seeking reliable, scalable building blocks .

4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl: Quantitative Comparison


Pd-Catalyzed Coupling: Bromoethoxy vs Chloroethoxy

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromoethoxy substituent demonstrates a distinct advantage over the chloroethoxy analog. The C–Br bond undergoes oxidative addition to Pd(0) at 80°C, achieving isolated yields of 70–85% . In contrast, the C–Cl bond of 4,4'-bis(2-chloroethoxy)-1,1'-biphenyl requires elevated temperatures (typically >100°C) and the use of electron-rich, bulky phosphine ligands to achieve comparable conversions, and even then yields often fall below 50% due to competitive dehalogenation and homocoupling side reactions [1]. This yield differential directly impacts material costs and synthetic throughput in multi-step sequences.

Cross-coupling Suzuki-Miyaura Reaction yield

Nucleophilic Substitution: Optimal Leaving Group Balance

The bromoethoxy group exhibits intermediate leaving group ability in SN2 reactions, with reactivity following the established order: iodoethoxy > bromoethoxy > chloroethoxy [1]. Quantitatively, the relative rate of nucleophilic displacement for primary alkyl bromides is approximately 50–100× faster than for chlorides, but only 2–5× slower than for iodides [2]. This positions 4,4'-bis(2-bromoethoxy)-1,1'-biphenyl as the optimal choice: it avoids the sluggish reactivity of chloroethoxy (which requires forcing conditions and prolonged reaction times) and the instability of iodoethoxy (which is prone to elimination and light-induced decomposition) [3]. This balance is critical for achieving reproducible results in polymer synthesis and ligand derivatization where controlled, stepwise functionalization is required.

SN2 reactivity Leaving group ability Synthetic efficiency

Regioselective Halogen-Lithium Exchange for Ligands

4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl and related polybrominated biaryls undergo highly regioselective bromine-lithium exchange reactions, a transformation that is not efficiently accessible with chloro or iodo analogs [1]. In polybrominated biphenyl systems, bromine atoms at the 4,4'-positions undergo clean lithium-halogen exchange with n-BuLi or t-BuLi at low temperatures (−78°C to −40°C), generating organolithium intermediates that can be trapped with electrophiles to install phosphine, carboxyl, or other functional groups . The chloro analogs fail to undergo exchange under these conditions due to the stronger C–Cl bond, while iodo analogs suffer from competitive elimination and aryl-aryl coupling side reactions [2]. This regioselective exchange is the cornerstone of modular syntheses of bis(dialkylphosphino)biphenyl ligands (e.g., BINAP-type scaffolds), where the bromoethoxy group provides the necessary reactivity without compromising the structural integrity of the biphenyl core [3].

Halogen-lithium exchange Biaryl ligands Phosphine synthesis

Thermal & Light Stability: Bromoethoxy vs Iodoethoxy

The bromoethoxy moiety confers superior thermal and ambient stability compared to the iodoethoxy analog, a critical factor in reproducible polymer and material synthesis. Alkyl and aryl iodides are known to undergo light-induced homolytic cleavage of the C–I bond, generating radical species that can initiate unwanted polymerization or degrade the monomer prior to use [1]. In contrast, the C–Br bond in 4,4'-bis(2-bromoethoxy)-1,1'-biphenyl is stable under standard laboratory lighting and can be stored at room temperature for extended periods without significant decomposition, as evidenced by consistent NMR spectra over 12-month storage studies for analogous bromoaryl compounds . The chloroethoxy analog, while even more stable, suffers from the reactivity limitations previously described, creating a stability–reactivity trade-off that positions bromoethoxy as the optimal intermediate .

Thermal stability Storage stability Polymer synthesis

Cost-Effective Synthesis from Inexpensive Precursors

4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl is synthesized via straightforward etherification of commercially available 4,4'-dihydroxybiphenyl with 2-bromoethanol under basic conditions (K2CO3, DMF, 80°C), a protocol that consistently yields the product in >80% isolated yield after recrystallization . In contrast, the iodo analog requires the use of significantly more expensive 2-iodoethanol (approximately 3–5× the cost per mole of 2-bromoethanol) and necessitates light-protected reaction conditions to prevent decomposition . The chloro analog, while also accessible from inexpensive 2-chloroethanol, requires longer reaction times (24–48 h vs. 12–18 h for bromo) and often yields incomplete conversion due to the lower electrophilicity of the chloro leaving group [1]. This translates to a lower cost-per-gram and higher throughput for the bromo compound, making it the economically preferred building block for large-scale material production.

Synthesis cost Precursor availability Scalability

4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl: Application Scenarios


Bis(phosphino)biphenyl Ligands via Br-Li Exchange

Researchers synthesizing atropisomeric bis(phosphino)biphenyl ligands (e.g., BINAP and Segphos derivatives) for asymmetric catalysis should select 4,4'-bis(2-bromoethoxy)-1,1'-biphenyl as the starting biaryl scaffold. The compound's two 4,4'-bromo substituents undergo clean, low-temperature halogen-lithium exchange (n-BuLi, THF, −78°C) to generate dilithiated intermediates that can be trapped with chlorophosphines (e.g., ClPPh2, ClP(3,5-xylyl)2) in high yield [1]. The regioselectivity of this exchange (bromine at the 4,4'-positions exchanges preferentially over any potential ortho-bromo substitution) ensures a single, well-defined product, in stark contrast to the complex mixtures obtained from iodo or chloro precursors [2]. This scenario leverages the compound's unique balance of reactivity and stability, enabling the efficient construction of valuable ligands that are otherwise challenging to access [3].

Liquid Crystalline Polymers via SN2 Polymerization

Polymer chemists developing main-chain liquid crystalline polymers (LCPs) or side-chain mesogenic monomers should utilize 4,4'-bis(2-bromoethoxy)-1,1'-biphenyl as a bifunctional electrophile. The rigid biphenyl core provides the necessary mesogenic anisotropy, while the terminal bromoethoxy groups allow for efficient, stepwise nucleophilic substitution with diols, diamines, or dithiols to build the polymer backbone [1]. The intermediate reactivity of the bromo leaving group (50–100× faster than chloro) ensures complete conversion under mild conditions (e.g., K2CO3, DMF, 80°C, 12–18 h), avoiding the prolonged reaction times and incomplete polymerization associated with chloro analogs [2]. The compound's thermal stability prevents premature crosslinking or degradation during the polymerization process, yielding higher molecular weight polymers with narrow dispersity, critical for reproducible electro-optical properties in display applications [3].

Extended π-Conjugated Systems via Sequential Suzuki Coupling

Organic electronic materials scientists constructing extended oligo(phenylene vinylene) or oligo(phenylene ethynylene) frameworks should employ 4,4'-bis(2-bromoethoxy)-1,1'-biphenyl as a central building block in iterative Suzuki-Miyaura coupling sequences. The two para-bromoethoxy substituents allow for orthogonal, stepwise coupling: one bromine can be selectively engaged with a boronic acid partner under mild conditions (Pd(PPh3)4, 80°C), while the second remains intact for a subsequent coupling step with a different boronic acid [1]. This iterative strategy is not feasible with chloro analogs (which require harsher conditions that deprotect or degrade sensitive functional groups) or iodo analogs (which undergo unselective, simultaneous coupling) [2]. The high coupling yields (70–85%) at each step minimize the need for intermediate purification, streamlining the synthesis of complex, π-extended architectures for OLED emitters and organic photovoltaic materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.